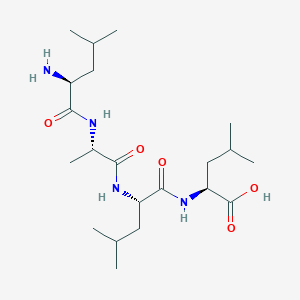
L-Leucyl-L-alanyl-L-leucyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide composed of four amino acids: L-leucine, L-alanine, and two additional L-leucine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.
Oxidation: Oxidizing agents can modify specific amino acid residues, potentially altering the peptide’s properties.
Substitution: Introducing different functional groups to the peptide chain through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions include modified peptides, amino acids, and various functionalized derivatives.
Aplicaciones Científicas De Investigación
L-Leucyl-L-alanyl-L-leucyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and as a bioactive compound.
Materials Science: Utilized in the development of nanostructured materials and hydrogels due to its self-assembling properties.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets. For instance, peptides like this can bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction cascades, leading to various cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-alanine: A dipeptide composed of L-leucine and L-alanine.
L-Leucyl-L-leucine: A dipeptide composed of two L-leucine residues.
Uniqueness
L-Leucyl-L-alanyl-L-leucyl-L-leucine is unique due to its specific sequence and length, which confer distinct structural and functional properties
Propiedades
Número CAS |
918661-78-6 |
|---|---|
Fórmula molecular |
C21H40N4O5 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H40N4O5/c1-11(2)8-15(22)19(27)23-14(7)18(26)24-16(9-12(3)4)20(28)25-17(21(29)30)10-13(5)6/h11-17H,8-10,22H2,1-7H3,(H,23,27)(H,24,26)(H,25,28)(H,29,30)/t14-,15-,16-,17-/m0/s1 |
Clave InChI |
ATTJYVGKIAWSGU-QAETUUGQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















